molecular formula C12H12O2 B15045397 (2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid

Cat. No.: B15045397
M. Wt: 188.22 g/mol
InChI Key: QBUCMPDJJMSFCR-GOJKSUSPSA-N
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Description

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its unique structural features, including a conjugated diene system and a phenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form a conjugated enone.

    Wittig Reaction: The conjugated enone is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (2Z,4E)-diene system.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the conjugated diene system to a saturated alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Bromine in acetic acid for bromination of the phenyl ring.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-5-phenylpenta-2,4-dienoic acid: Shares a similar diene system but differs in the position of the methyl group.

    (2Z,4E)-2-hydroxymuconic acid: Contains a hydroxyl group and a similar conjugated diene system.

Uniqueness

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9-

InChI Key

QBUCMPDJJMSFCR-GOJKSUSPSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC=CC=C1

Origin of Product

United States

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